Neocarrabiose-4-O-sulfate sodium salt Neocarrabiose-4-O-sulfate sodium salt
Brand Name: Vulcanchem
CAS No.: 108321-76-2
VCID: VC0018095
InChI: InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1
SMILES: C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+]
Molecular Formula: C12H19NaO13S
Molecular Weight: 426.321

Neocarrabiose-4-O-sulfate sodium salt

CAS No.: 108321-76-2

Cat. No.: VC0018095

Molecular Formula: C12H19NaO13S

Molecular Weight: 426.321

* For research use only. Not for human or veterinary use.

Neocarrabiose-4-O-sulfate sodium salt - 108321-76-2

Specification

CAS No. 108321-76-2
Molecular Formula C12H19NaO13S
Molecular Weight 426.321
IUPAC Name sodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate
Standard InChI InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1
Standard InChI Key PAWBYEBPRPNVDE-ZHCSQJKXSA-M
SMILES C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)OS(=O)(=O)[O-].[Na+]

Introduction

ParameterValue
CAS Number108321-76-2
Molecular FormulaC12H19NaO13S
Molecular Weight426.32 g/mol
IUPAC Namesodium;[(1R,3R,4R,5R)-4-hydroxy-3-[(2R,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-8-yl] sulfate
Standard InChIKeyPAWBYEBPRPNVDE-ZHCSQJKXSA-M
Physical AppearanceWhite to off-white powder
Purity≥95%

Biological Origin and Context

Neocarrabiose-4-O-sulfate sodium salt is derived from carrageenan, a family of linear sulfated polysaccharides extracted primarily from red seaweeds (Rhodophyceae). The compound represents a specific structural component that serves as a repeat unit for kappa-carrageenan, one of the major types of carrageenans widely used in various applications.

Carrageenans are naturally occurring hydrocolloids that play structural and protective roles in the cell walls of red algae species. These complex polysaccharides have evolved as part of the algae's adaptive mechanisms to marine environments. Kappa-carrageenan, from which neocarrabiose-4-O-sulfate is derived, is characterized by its specific pattern of sulfation and the presence of 3,6-anhydro-galactose units in its structure.

The extraction and isolation of neocarrabiose-4-O-sulfate sodium salt typically involves controlled degradation of kappa-carrageenan through enzymatic or mild acid hydrolysis processes. These processes selectively cleave the glycosidic bonds within the polysaccharide structure while preserving the sulfate groups, resulting in well-defined oligosaccharide fragments like neocarrabiose-4-O-sulfate .

Relationship to Carrageenan Biology

Understanding neocarrabiose-4-O-sulfate sodium salt requires contextualizing it within the broader framework of carrageenan biology. Carrageenans represent a diverse family of sulfated galactans that differ in their degree of sulfation, distribution of sulfate groups, and presence of 3,6-anhydro-galactose units. These structural variations result in different types of carrageenans (kappa, iota, lambda) with distinct physical and biological properties .

Kappa-carrageenan oligosaccharides (KCO), including structures like neocarrabiose-4-O-sulfate, have been studied for their biological activities in various systems. Research has indicated that these lower molecular weight fragments may exhibit different biological activities compared to their higher molecular weight parent polysaccharides . This distinction is crucial when considering the potential applications and safety profiles of these compounds.

Chemical Properties and Structural Analysis

The chemical structure of neocarrabiose-4-O-sulfate sodium salt is characterized by its disaccharide backbone with a specific sulfation pattern. The compound consists of a 3,6-anhydro-galactose unit linked to a galactose-4-sulfate unit through a β-(1→4) glycosidic bond. This structural arrangement creates a unique three-dimensional configuration that influences the compound's interactions with biological macromolecules.

The presence of the sulfate group at the 4-O position of the galactose unit is a defining feature of this compound. This sulfate group contributes significantly to the compound's solubility, charge distribution, and biological activities. The sodium counterion associated with the sulfate group enhances the compound's water solubility and influences its behavior in aqueous solutions.

Spectroscopic and Analytical Characteristics

Neocarrabiose-4-O-sulfate sodium salt can be characterized through various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide detailed information about the compound's structural features, confirming the presence and positions of key functional groups.

The standard InChI representation for neocarrabiose-4-O-sulfate sodium salt is InChI=1S/C12H20O13S.Na/c13-1-3-5(14)9(6(15)11(17)22-3)24-12-7(16)10-8(25-26(18,19)20)4(23-12)2-21-10;/h3-17H,1-2H2,(H,18,19,20);/q;+1/p-1/t3-,4-,5+,6-,7-,8?,9+,10-,11-,12-;/m1./s1. This complex identifier encodes the complete stereochemical information of the molecule, reflecting its structural complexity and specific three-dimensional arrangement.

Biological Activities

Neocarrabiose-4-O-sulfate sodium salt exhibits several significant biological activities that highlight its potential importance in biochemical and pharmaceutical research. These activities are largely attributed to its sulfated disaccharide structure, which enables specific interactions with various biological systems.

One of the most notable biological activities of neocarrabiose-4-O-sulfate sodium salt is its interaction with selectins, a family of cell adhesion molecules involved in various immune and inflammatory processes. This interaction suggests potential applications in modulating cellular adhesion and inflammatory responses.

Additionally, the compound demonstrates significant effects on protein stability. Research has shown that neocarrabiose-4-O-sulfate sodium salt has a suppressive effect on the thermal and freeze denaturation of myosin subfragment-1 and myofibrils. This protein-stabilizing capability could have applications in protein preservation and structural studies.

Enzymatic Interactions

Neocarrabiose-4-O-sulfate sodium salt serves as a substrate for specific sulfatases, enzymes that catalyze the hydrolysis of sulfate esters . This property makes it valuable for studying sulfatase activity and specificity in various biological contexts. The interaction with sulfatases is particularly relevant when considering the compound's potential role in metabolic processes involving sulfated carbohydrates.

Recent research on sulfatases, including N-acetylgalactosamine-4-O-sulfatases, has provided insights into the enzymatic processing of sulfated carbohydrates like neocarrabiose-4-O-sulfate . These enzymes specifically target and remove sulfate groups from positions similar to those found in neocarrabiose-4-O-sulfate, suggesting potential metabolic pathways for these compounds.

Research Applications

Neocarrabiose-4-O-sulfate sodium salt has found applications across various research domains, particularly in biochemical and pharmaceutical investigations. Its well-defined structure and specific biological activities make it a valuable tool for studying carbohydrate-protein interactions and enzymatic mechanisms.

Enzyme Substrate Studies

As a substrate for sulfatases, neocarrabiose-4-O-sulfate sodium salt is utilized in studies investigating the activity, specificity, and mechanisms of these enzymes . These studies contribute to our understanding of how sulfated carbohydrates are processed in biological systems and help characterize the enzymes involved in these processes.

Research on sulfatases from marine bacteria has revealed specific activities toward sulfated carbohydrates, including those similar to neocarrabiose-4-O-sulfate . For example, studies on N-acetylgalactosamine-4-O-sulfatases have provided insights into the structural features that determine substrate specificity and catalytic efficiency. These findings have implications for understanding the biodegradation of sulfated polysaccharides in marine environments.

Structural Biology Applications

The well-defined structure of neocarrabiose-4-O-sulfate sodium salt makes it valuable for structural biology studies focusing on carbohydrate-protein interactions. The compound can be used to investigate binding mechanisms, structural requirements for recognition, and the functional consequences of these interactions.

Recent research using molecular modeling and docking approaches has provided insights into how sulfated disaccharides like neocarrabiose-4-O-sulfate interact with protein binding sites . These studies help elucidate the structural basis for the compound's biological activities and inform the development of related compounds with enhanced or modified properties.

Comparative Analysis

When compared to similar compounds, neocarrabiose-4-O-sulfate sodium salt exhibits distinct properties that reflect its specific structural features. The position and number of sulfate groups, the configuration of glycosidic linkages, and the presence of anhydro-sugar units all contribute to the compound's unique profile.

Comparison with Related Carrageenan Derivatives

Carrageenan-derived oligosaccharides represent a diverse family of compounds with varying degrees of sulfation and structural arrangements. Compared to other carrageenan derivatives, neocarrabiose-4-O-sulfate sodium salt is distinguished by its specific disaccharide structure and single sulfate group at the 4-O position .

Higher molecular weight carrageenan polysaccharides (KCP) and moderately degraded carrageenans (SKCO) exhibit different biological activities and physical properties compared to lower molecular weight oligosaccharides like neocarrabiose-4-O-sulfate . Research has shown that while high molecular weight carrageenans may resist degradation by intestinal bacteria, lower molecular weight fragments can be metabolized by specific bacterial strains, potentially influencing their biological effects .

The following table presents a comparative analysis of neocarrabiose-4-O-sulfate sodium salt with related carrageenan derivatives:

Compound TypeMolecular WeightBacterial DegradationBiological Activities
Neocarrabiose-4-O-sulfate sodium salt426.32 g/molLimited data availableProtein stabilization, sulfatase substrate, selectin interactions
κ-Carrageenan Polysaccharides (KCP)~450 kDaMinimal degradation by human gut microbiotaGelling agent, potential immune modulation
Mild Acid Degraded κ-Carrageenan (SKCO)~100 kDaLimited degradation by human gut microbiotaVariable biological effects, intermediate properties
κ-Carrageenan Oligosaccharides (KCO)~4.5 kDaDegraded by specific intestinal bacteriaPotential pro-inflammatory effects when combined with KCO-degrading bacteria

Future Research Directions

The current understanding of neocarrabiose-4-O-sulfate sodium salt points to several promising avenues for future research. As analytical techniques continue to advance, more detailed structural and functional characterizations of this compound and its interactions with biological systems will become possible.

Environmental and Ecological Significance

Understanding the metabolism of sulfated carbohydrates like neocarrabiose-4-O-sulfate by marine bacteria contributes to our knowledge of marine carbon cycling and ecosystem functioning . Future research could further explore the ecological roles of these compounds and the microorganisms that process them.

The specific enzymes involved in metabolizing sulfated carbohydrates, such as the sulfatases studied in recent research, represent potential tools for biotechnological applications . These enzymes could be harnessed for the controlled modification of sulfated polysaccharides or the development of novel biocatalytic processes.

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